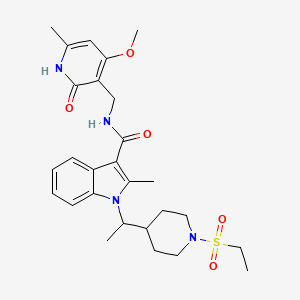
CPI-169 racémique
Vue d'ensemble
Description
CPI-169 est un nouvel inhibiteur de petite molécule puissant de l'homologue 2 de l'enhancer de zeste (EZH2), une composante de méthyltransférase de la lysine de l'histone du complexe répressif polycomb 2 (PRC2). EZH2 est impliqué dans la méthylation de l'histone H3 sur la lysine 27 (H3K27), ce qui réprime l'expression des gènes. La surexpression d'EZH2 est impliquée dans la progression tumorale et le pronostic défavorable dans plusieurs cancers .
Applications De Recherche Scientifique
CPI-169 a plusieurs applications en recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :
Chimie : CPI-169 est utilisé comme sonde chimique pour étudier la fonction d'EZH2 et son rôle dans la régulation de l'expression des gènes.
Biologie : Le composé est utilisé dans des études biologiques pour étudier les effets de l'inhibition d'EZH2 sur la régulation du cycle cellulaire, l'apoptose et la croissance tumorale.
Médecine : CPI-169 s'est avéré prometteur dans des études précliniques pour le traitement de divers cancers, notamment le lymphome diffus à grandes cellules B (DLBCL) et le carcinome hépatocellulaire (CHC). .
Mécanisme d'action
CPI-169 exerce ses effets en inhibant l'activité catalytique d'EZH2, ce qui entraîne une diminution de la méthylation de l'histone H3 sur la lysine 27 (H3K27me3). Cette inhibition entraîne la réactivation des gènes suppresseurs de tumeurs et l'induction de l'arrêt du cycle cellulaire et de l'apoptose dans les cellules cancéreuses. Le composé cible le complexe PRC2 et perturbe sa fonction, affectant ainsi l'expression des gènes et la croissance tumorale .
Mécanisme D'action
Target of Action
CPI-169 racemate is a potent inhibitor of Enhancer of Zeste Homolog 2 (EZH2), a histone-lysine N-methyltransferase enzyme . EZH2 is a part of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in gene repression through methylation of histone H3 on lysine 27 (H3K27) .
Mode of Action
CPI-169 racemate interacts with EZH2 and inhibits its catalytic activity . It shows a dose-dependent inhibitory effect on cell viability and produces synergy anti-proliferative activity when used in combination with other compounds . It is selective versus EZH1 .
Biochemical Pathways
The inhibition of EZH2 by CPI-169 racemate leads to a decrease in cellular levels of H3K27me3 . This change triggers a sequence of downstream functional consequences of EZH2 inhibition .
Pharmacokinetics
Administered subcutaneously, CPI-169 racemate is well tolerated in mice with no observed toxic effect or body weight loss . The tumor growth inhibition (TGI) is proportional to the dose administered and to the reduction of the pharmacodynamic marker H3K27me3 .
Result of Action
The action of CPI-169 racemate results in cell cycle arrest and apoptosis in a variety of cell lines . It suppresses cell growth in several cell lines .
Action Environment
The efficacy of CPI-169 racemate can be influenced by environmental factors such as the presence of other compounds. For instance, it produces synergy anti-proliferative activity when used in combination with ABT-199 . The compound’s action can also be influenced by the specific characteristics of the cell lines it is used on .
Analyse Biochimique
Biochemical Properties
CPI-169 Racemate interacts with the enzyme EZH2 and its variants EZH2 WT and EZH2 Y641N, as well as EZH1 . It inhibits the catalytic activity of PRC2, a protein complex that EZH2 is a part of . The nature of these interactions involves the inhibition of the enzymatic activity, leading to decreased levels of H3K27me3, a marker of EZH2 activity .
Cellular Effects
CPI-169 Racemate has been shown to have a dose-dependent inhibitory effect on cell viability in KARPAS-422 cells . It also suppresses cell growth in various NHL cell lines . The compound influences cell function by triggering cell cycle arrest and apoptosis .
Molecular Mechanism
The molecular mechanism of CPI-169 Racemate involves the inhibition of EZH2, leading to a decrease in the methylation of histone H3 on lysine 27 (H3K27) . This results in changes in gene expression, as H3K27 methylation is a marker of gene repression .
Temporal Effects in Laboratory Settings
CPI-169 Racemate triggers a sequence of downstream functional consequences of EZH2 inhibition, whereby apoptosis is not induced before ten days of continuous target engagement .
Dosage Effects in Animal Models
In animal models, specifically mice bearing KARPAS-422 xenografts, CPI-169 Racemate administered subcutaneously at 200 mg/kg twice daily led to complete tumor regression . The tumor growth inhibition was proportional to the dose administered .
Metabolic Pathways
The metabolic pathways that CPI-169 Racemate is involved in are related to the methylation of histone H3 on lysine 27 (H3K27), a process regulated by the enzyme EZH2 .
Méthodes De Préparation
CPI-169 est synthétisé par une série de réactions chimiques impliquant la formation de sa structure à base d'indole. La voie de synthèse comprend l'utilisation de divers réactifs et catalyseurs pour obtenir la configuration et les groupes fonctionnels désirés. Le composé est généralement préparé en laboratoire dans des conditions contrôlées pour garantir sa pureté et son efficacité .
Analyse Des Réactions Chimiques
CPI-169 subit plusieurs types de réactions chimiques, notamment :
Oxydation : CPI-169 peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Le composé peut être réduit pour produire différentes formes réduites.
Substitution : CPI-169 peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs.
Comparaison Avec Des Composés Similaires
CPI-169 fait partie d'une famille d'inhibiteurs d'EZH2 structurellement apparentés, y compris des composés tels que l'UNC1999 et le GSK-343. Comparé à ces composés, CPI-169 est hautement sélectif pour EZH2 et présente une activité inhibitrice puissante avec une valeur de CI50 inférieure à 1 nM. Il convient à la fois aux tests cellulaires in vitro et aux études in vivo. La structure unique à base d'indole et la haute sélectivité de CPI-169 en font un outil précieux pour étudier la fonction d'EZH2 et développer des thérapies anticancéreuses ciblées .
Propriétés
IUPAC Name |
1-[1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylindole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O5S/c1-6-37(34,35)30-13-11-20(12-14-30)18(3)31-19(4)25(21-9-7-8-10-23(21)31)27(33)28-16-22-24(36-5)15-17(2)29-26(22)32/h7-10,15,18,20H,6,11-14,16H2,1-5H3,(H,28,33)(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGUZCKPFXXVPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(C)N2C(=C(C3=CC=CC=C32)C(=O)NCC4=C(C=C(NC4=O)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101101440 | |
| Record name | N-[(1,2-Dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-1-[1-[1-(ethylsulfonyl)-4-piperidinyl]ethyl]-2-methyl-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101101440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1450655-76-1 | |
| Record name | N-[(1,2-Dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-1-[1-[1-(ethylsulfonyl)-4-piperidinyl]ethyl]-2-methyl-1H-indole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1450655-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,2-Dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-1-[1-[1-(ethylsulfonyl)-4-piperidinyl]ethyl]-2-methyl-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101101440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


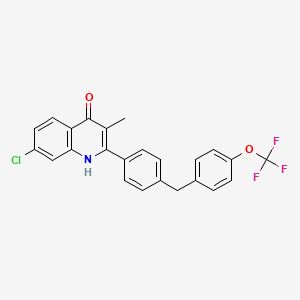
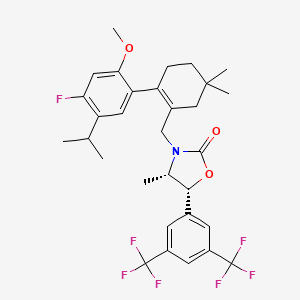

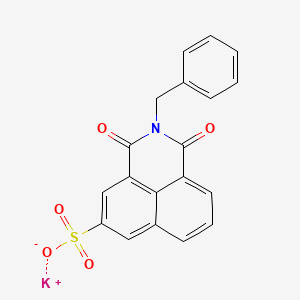
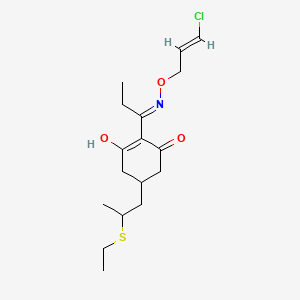
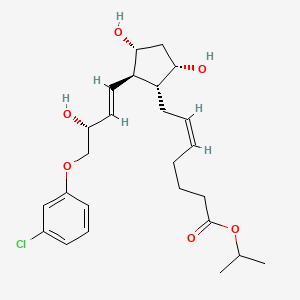
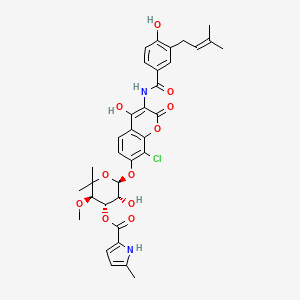
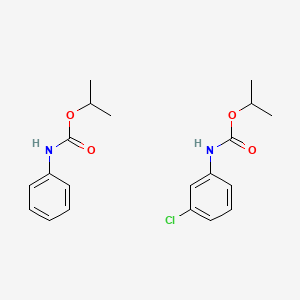
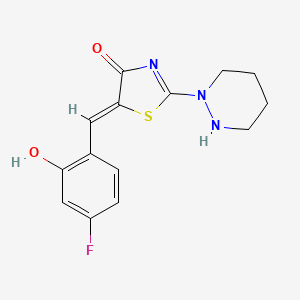
![8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B606733.png)
